3-Amino-2-(4-ethoxyphenyl)propan-1-ol
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Overview
Description
3-Amino-2-(4-ethoxyphenyl)propan-1-ol is a chemical compound that belongs to the class of propanolamines. It is characterized by the presence of an amino group at the second carbon, a hydroxy group at the first carbon, and an ethoxy-substituted phenyl group at the fourth position. This compound is both a primary amine and a primary alcohol, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(4-ethoxyphenyl)propan-1-ol typically involves the reaction of 4-ethoxybenzaldehyde with nitromethane to form 4-ethoxy-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation processes to ensure high yield and purity. The use of palladium or platinum catalysts under controlled temperature and pressure conditions can facilitate the reduction of nitro compounds to amines efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(4-ethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxyacetophenone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-Amino-2-(4-ethoxyphenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-2-(4-ethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxy group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-methoxyphenyl)propan-1-ol
- 2-Amino-3-(4-ethoxyphenyl)propan-1-ol
- 3-Amino-2-(4-methoxyphenyl)propan-1-ol
Uniqueness
3-Amino-2-(4-ethoxyphenyl)propan-1-ol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets .
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-amino-2-(4-ethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO2/c1-2-14-11-5-3-9(4-6-11)10(7-12)8-13/h3-6,10,13H,2,7-8,12H2,1H3 |
InChI Key |
KFRLNTMBNGOMGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CN)CO |
Origin of Product |
United States |
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